1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H16ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride
- 1-(2-Pyridin-4-yl-ethyl)piperidine-4-carboxylic acid
- 1-(Phenylsulfonyl)piperidine-4-carboxylic acid
Uniqueness
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the 2-chlorobenzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other piperidine derivatives and suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H17Cl2NO2 |
---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H16ClNO2.ClH/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17;/h1-4,10H,5-9H2,(H,16,17);1H |
InChI Key |
DTJJDHOPXDMLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
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